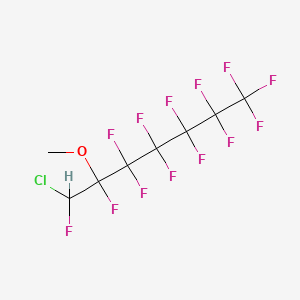
7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and chemical inertness, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane typically involves the following steps:
Starting Material: The synthesis begins with a suitable heptane derivative.
Chlorination: The chlorination step involves the use of chlorine gas or other chlorinating agents to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Reduction: Reduced forms of the compound with fewer fluorine atoms.
Oxidation: Oxidized products with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, coatings, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways: It may modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-1,1,2,3,3,4,4,5,5,6,6,7,7-tridecafluorohept-1-ene: Similar in structure but lacks the methoxy group.
1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene: Contains fewer fluorine atoms and a cyclopentene ring.
Uniqueness
Methoxy Group: The presence of the methoxy group in 7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane imparts unique chemical properties, such as increased solubility and reactivity.
Fluorine Content: The high fluorine content provides exceptional thermal stability and chemical resistance, making it distinct from other similar compounds.
Propiedades
Número CAS |
651733-01-6 |
|---|---|
Fórmula molecular |
C8H4ClF13O |
Peso molecular |
398.55 g/mol |
Nombre IUPAC |
7-chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane |
InChI |
InChI=1S/C8H4ClF13O/c1-23-3(11,2(9)10)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h2H,1H3 |
Clave InChI |
AXHRWDRHPHQYGG-UHFFFAOYSA-N |
SMILES canónico |
COC(C(F)Cl)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


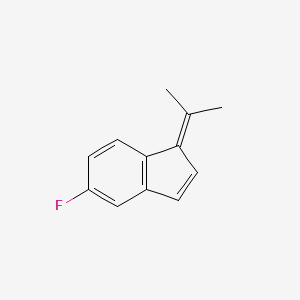

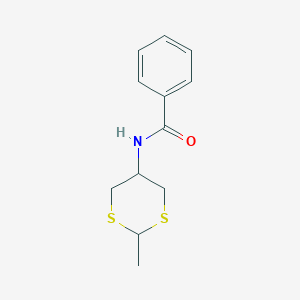
![N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide](/img/structure/B12539715.png)
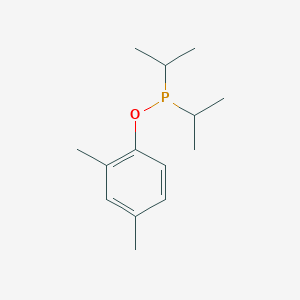
![3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde](/img/structure/B12539727.png)

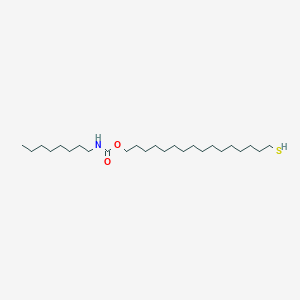
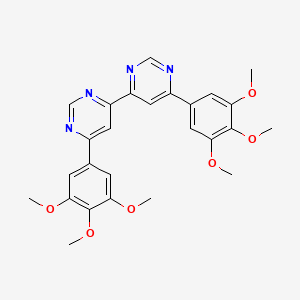

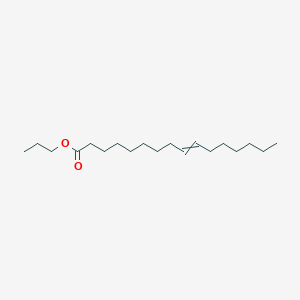
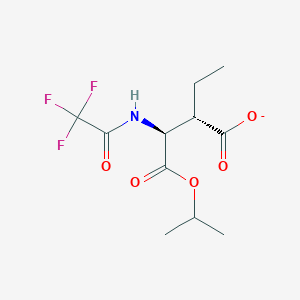
![({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12539763.png)

